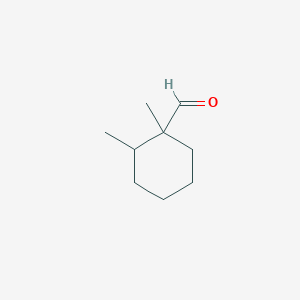

1,2-Dimethylcyclohexane-1-carbaldehyde

Description

Contextualization within Cyclohexane (B81311) Carbaldehyde Derivatives

Cyclohexane carbaldehyde and its derivatives are important intermediates in organic synthesis. nih.gov The parent compound, cyclohexanecarboxaldehyde, is a well-studied molecule used in the synthesis of various more complex structures. nih.gov The addition of substituents to the cyclohexane ring, as in the case of 1,2-Dimethylcyclohexane-1-carbaldehyde, introduces stereochemical complexity and can significantly influence the reactivity and physical properties of the molecule. These substituted derivatives are of interest for their potential to create chiral molecules and for their applications in areas such as fragrance chemistry, where specific isomeric forms can have distinct olfactory properties. google.comperfumersworld.comfragranceconservatory.com The reactivity of the carbaldehyde group, including its propensity for oxidation to a carboxylic acid, reduction to an alcohol, and participation in nucleophilic addition and condensation reactions, is a key feature of this class of compounds. smolecule.comncert.nic.in

Academic Significance and Research Trajectory

While extensive academic research specifically focused on this compound is not widely documented in publicly available literature, its significance can be inferred from the broader context of research on substituted cyclohexane carbaldehydes. These compounds are valuable probes for studying stereoselectivity in chemical reactions. The rigid, yet conformationally mobile, cyclohexane framework allows for the investigation of how substituent placement affects the outcome of reactions at the aldehyde functionality.

The research trajectory for compounds of this nature often involves their use as starting materials in the synthesis of natural products and pharmaceuticals. The combination of a reactive aldehyde group and a stereochemically defined cyclohexane core makes them attractive building blocks. Furthermore, the fragrance industry continuously investigates novel aldehydes for their scent characteristics, and it is plausible that this compound and its isomers are explored in this context. google.comperfumersworld.com Future research may focus on the development of stereoselective syntheses of specific isomers of this compound and the exploration of their applications in asymmetric synthesis and materials science.

Structural Features and Stereochemical Considerations

The structure of this compound presents significant stereochemical interest due to the presence of two adjacent chiral centers on the cyclohexane ring. This leads to the existence of multiple stereoisomers. The stereochemistry is largely dictated by the relative orientation of the two methyl groups and the carbaldehyde group.

The cyclohexane ring adopts a chair conformation to minimize steric strain. The substituents (the two methyl groups and the carbaldehyde group) can occupy either axial or equatorial positions. The relative stability of the different conformers is determined by the steric interactions between these substituents.

For the related 1,2-dimethylcyclohexane (B31226), there are cis and trans diastereomers. In the cis isomer, both methyl groups are on the same face of the ring, leading to one axial and one equatorial substituent in the most stable chair conformations. nist.gov The trans isomer has the methyl groups on opposite faces, resulting in either a diaxial or a diequatorial arrangement. nist.gov The diequatorial conformation is significantly more stable.

Physicochemical Properties of Cyclohexane Carbaldehyde Derivatives

| Property | Value (for 2,2-Dimethylcyclohexane-1-carbaldehyde) |

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol nih.govchemeo.com |

| XLogP3-AA | 2.6 nih.govchemeo.com |

| Hydrogen Bond Donor Count | 0 nih.govchemeo.com |

| Hydrogen Bond Acceptor Count | 1 nih.govchemeo.com |

| Rotatable Bond Count | 1 nih.govchemeo.com |

Note: Data for the 2,2-isomer is provided as a reference due to the limited availability of experimental data for this compound.

Spectroscopic Data for Related Compounds

| Compound | 1H NMR Data | 13C NMR Data | IR Spectrum |

| Cyclohexanecarboxaldehyde | Available chemicalbook.com | Available spectrabase.com | Available |

| cis-1,2-Dimethylcyclohexane | Not available | Not available | Available nist.gov |

| trans-1,2-Dimethylcyclohexane | Available chemicalbook.com | Not available | Available nist.gov |

| 1,1-Dimethylcyclohexane | Not available | Not available | Available chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

1,2-dimethylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C9H16O/c1-8-5-3-4-6-9(8,2)7-10/h7-8H,3-6H2,1-2H3 |

InChI Key |

BHSVGKVNEZMXLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1(C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Dimethylcyclohexane 1 Carbaldehyde

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a technique for planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com This process involves disconnecting bonds and converting functional groups to map out a potential synthetic route.

Disconnection Strategies for C-C Bond Formation

The carbon framework of 1,2-Dimethylcyclohexane-1-carbaldehyde offers several key locations for carbon-carbon bond disconnection. A primary strategy involves disconnecting the bond between the cyclohexane (B81311) ring and the carbaldehyde group. This leads to a 1,2-dimethylcyclohexyl synthon and a formyl synthon. In the forward synthesis, this would correspond to a formylation reaction.

Another significant C-C disconnection is at the methyl group positions. By disconnecting one of the C-C bonds between a methyl group and the cyclohexane ring, the retrosynthesis points towards an alkylation reaction of a precursor molecule, such as a methylcyclohexanecarbaldehyde derivative.

A more fundamental disconnection strategy involves breaking the bonds within the cyclohexane ring itself. This approach suggests a cycloaddition reaction, such as the Diels-Alder reaction, as a powerful method for constructing the six-membered ring with the desired substituents in a controlled manner. wikipedia.org

Table 1: Key C-C Bond Disconnection Strategies

| Disconnection Site | Precursor Synthons | Corresponding Forward Reaction |

|---|---|---|

| Aldehyde C-C Bond | 1,2-Dimethylcyclohexyl Cation/Anion + Formyl Synthon | Formylation |

| Methyl Group C-C Bond | Methylcyclohexanecarbaldehyde Enolate + Methyl Electrophile | Alkylation |

Functional Group Interconversions (FGI) in Retrosynthesis

Functional Group Interconversion (FGI) is a crucial step in retrosynthesis where one functional group is transformed into another to simplify the analysis or to facilitate a subsequent reaction. For this compound, the aldehyde group is a prime candidate for FGI.

A common FGI approach is to trace the aldehyde back to a primary alcohol, (1,2-dimethylcyclohexyl)methanol. This suggests an oxidation reaction in the forward synthesis. Alternatively, the aldehyde can be derived from a carboxylic acid or its ester derivative, such as methyl 1,2-dimethylcyclohexane-1-carboxylate, which would necessitate a reduction in the forward synthesis. Another sophisticated FGI pathway involves the hydrolysis of an enol ether, which can be formed from a ketone precursor, specifically 1,2-dimethylcyclohexanone. youtube.com This latter approach is particularly valuable as it connects the synthesis to the well-established chemistry of cyclohexanones.

Direct Synthesis Routes to this compound

Based on the insights from retrosynthetic analysis, several direct synthesis routes can be proposed. These routes focus on constructing the cyclohexane core, introducing the required functional groups, and modifying the framework as needed.

Cyclohexane Ring Construction Methodologies

The Diels-Alder reaction is a premier method for forming six-membered rings with high regio- and stereochemical control. wikipedia.orgsigmaaldrich.com A hypothetical Diels-Alder approach to the core of this compound could involve the reaction of a substituted diene with a dienophile. For instance, the cycloaddition of 2,3-dimethyl-1,3-butadiene (B165502) with acrolein would yield a cyclohexene (B86901) ring with the necessary carbon skeleton, which could then be hydrogenated to the saturated cyclohexane.

Table 2: Example Diels-Alder Reaction for Core Synthesis

| Diene | Dienophile | Initial Product | Subsequent Step |

|---|

Introduction of Carbaldehyde and Methyl Groups

A highly plausible synthetic route begins with a readily available starting material like cyclohexanone (B45756). This strategy involves the sequential introduction of the methyl and carbaldehyde groups.

Alkylation: The two methyl groups can be introduced onto the cyclohexanone ring via sequential alkylation reactions using a suitable methylating agent like methyl iodide. youtube.com The first methylation yields 2-methylcyclohexanone. The second methylation must be carefully controlled to achieve the desired 1,2-disubstitution pattern, often by forming a specific enolate (kinetic or thermodynamic) before adding the second equivalent of the alkylating agent. researchgate.net

Carbaldehyde Formation: The resulting 1,2-dimethylcyclohexanone can be converted to the target aldehyde. A key method for this one-carbon homologation is the Wittig reaction. youtube.comquora.com The ketone is reacted with a methoxymethylide, such as methoxymethylenetriphenylphosphorane, to form a methoxy (B1213986) vinyl ether (an enol ether). Subsequent hydrolysis of this enol ether under acidic conditions cleaves the ether linkage and generates the desired carbaldehyde. youtube.com

Alkylation Reactions for Cyclohexane Framework Modification

The modification of a pre-existing cyclohexane framework through alkylation is a cornerstone of this synthetic approach. Starting with cyclohexanone, the formation of an enolate by a strong base (like lithium diisopropylamide, LDA) creates a nucleophilic center that can attack an electrophile, such as methyl iodide.

The stereochemical outcome of this alkylation is critical. The alkylating agent can approach the planar enolate from either the axial or equatorial face of the developing chair-like transition state. ubc.ca Generally, axial attack is kinetically favored as it avoids steric hindrance during the transition state. ubc.ca For a disubstituted product, the relative stereochemistry of the two methyl groups (cis or trans) will depend on the conformation of the intermediate enolate and the conditions of the second alkylation step.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acrolein |

| 2,3-Dimethyl-1,3-butadiene |

| 3,4-Dimethylcyclohex-3-ene-1-carbaldehyde |

| (1,2-Dimethylcyclohexyl)methanol |

| 1,2-Dimethylcyclohexanone |

| Cyclohexanone |

| Lithium diisopropylamide (LDA) |

| Methyl 1,2-dimethylcyclohexane-1-carboxylate |

| Methoxymethylenetriphenylphosphorane |

| Methyl iodide |

Oxidation Processes for Aldehyde Formation

The synthesis of this compound from its corresponding primary alcohol, (1,2-dimethylcyclohexyl)methanol, is a critical step that relies on controlled oxidation. The goal is to oxidize the primary alcohol to an aldehyde without further oxidation to a carboxylic acid. Several reagents and catalytic systems are suitable for this transformation.

Supported metal catalysts are effective for such oxidations. For instance, alumina-supported ruthenium hydroxide (B78521) (Ru(OH)₃/Al₂O₃) has been shown to be highly efficient in the oxidative dehydrogenation of vicinal diols to the corresponding diones. unito.it This type of catalytic system, which operates under basic conditions, could be adapted for the selective oxidation of (1,2-dimethylcyclohexyl)methanol. unito.it The primary alcohol would be activated under basic conditions, facilitating the oxidation.

Another class of catalysts includes polyoxometalates, such as Keggin-type P/Mo/V heteropolycompounds, which are active under acidic conditions. unito.it These have demonstrated high selectivity in converting 1,2-cyclohexanediol (B165007) into adipic acid. unito.it For the synthesis of an aldehyde, milder conditions and careful control of the oxidant would be necessary to prevent over-oxidation.

Common laboratory-scale reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are known for selectively oxidizing primary alcohols to aldehydes. Swern oxidation, using oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), and the Dess-Martin periodinane oxidation are also widely used, reliable methods that operate under mild conditions, minimizing side reactions.

Table 1: Comparison of Oxidation Methods for Primary Alcohols

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| PCC (Pyridinium chlorochromate) | CH₂Cl₂, room temp. | Good selectivity for aldehydes, reliable | Chromium waste is toxic |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temp. (-78 °C) | High yields, mild conditions, avoids heavy metals | Requires cryogenic temperatures, unpleasant odor |

| Dess-Martin Periodinane | CH₂Cl₂, room temp. | Mild conditions, neutral pH, high yields | Reagent can be explosive under impact or heat |

Stereoselective and Asymmetric Synthesis of this compound

Creating specific stereoisomers of this compound, which has two contiguous stereocenters, requires advanced asymmetric synthesis techniques. These methods aim to control the three-dimensional arrangement of atoms in the molecule.

Chiral Pool Approaches for Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. researchgate.net For the synthesis of a 1,2-dimethylcyclohexane (B31226) precursor, terpenes like (+)-limonene or (S)-(+)-carvone are excellent candidates. scripps.edustudylib.netnih.gov (S)-(+)-carvone, for example, possesses a chiral center and a cyclohexene ring that can be systematically modified. researchgate.net

A synthetic route could involve the selective reduction of the double bonds in carvone (B1668592), followed by manipulation of the ketone functional group. For instance, catalytic hydrogenation can reduce the endocyclic and exocyclic double bonds, and the ketone can then be converted into the required hydroxymethyl group, which is subsequently oxidized to the carbaldehyde. The existing stereocenter in carvone can influence the stereochemical outcome of these transformations, leading to an enantiomerically enriched product. nih.gov

Key transformations using a carvone-based chiral pool approach might include:

Stereoselective reduction: Using catalysts like Wilkinson's catalyst for controlled hydrogenation. studylib.net

Functional group interconversion: Converting the ketone to an exocyclic methylene (B1212753) group via a Wittig reaction, followed by hydroboration-oxidation to form the primary alcohol.

Epoxidation and ring-opening: Using the inherent chirality to guide the stereoselective epoxidation of the double bond, followed by nucleophilic ring-opening to install one of the methyl groups. nih.gov

Asymmetric Induction Strategies

Asymmetric induction involves using a chiral influence to favor the formation of one enantiomer or diastereomer over another in a chemical reaction. umanitoba.ca The Diels-Alder reaction is a powerful tool for constructing the cyclohexane ring with controlled stereochemistry. digitellinc.com By using a chiral diene or a chiral dienophile, the facial selectivity of the cycloaddition can be controlled, establishing the relative and absolute stereochemistry of the substituents on the newly formed ring. lookchem.com

For synthesizing a precursor to this compound, a reaction between a diene bearing one methyl group and a dienophile with another methyl group and a masked aldehyde function could be envisioned. The presence of a chiral catalyst or a chiral auxiliary on one of the reactants would direct the approach of the other, leading to a specific stereoisomer. digitellinc.com

Application of Chiral Auxiliaries and Ligands

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. researchgate.netwikipedia.org After serving its purpose, the auxiliary is removed. wikipedia.org Evans' oxazolidinones and Oppolzer's camphor (B46023) sultam are well-known examples that have been successfully applied in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netspringerprofessional.de

In the context of synthesizing this compound, a chiral auxiliary could be attached to a cyclohexene precursor. For example, an α,β-unsaturated ester derivative of a chiral alcohol like (S,S)-cyclohexane-1,2-diol could undergo a stereoselective conjugate addition of a methyl group. nih.gov The auxiliary shields one face of the molecule, forcing the incoming nucleophile to attack from the opposite, less hindered face. Subsequent removal of the auxiliary would yield an enantiomerically enriched 1,2-dimethylcyclohexane derivative. nih.gov

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Mechanism of Chirality Transfer |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylation, aldol, Diels-Alder | Forms a chiral enolate; the bulky substituent on the auxiliary blocks one face from electrophilic attack. springerprofessional.de |

| Oppolzer's Camphor Sultam | Asymmetric Diels-Alder, conjugate additions | The rigid camphor scaffold provides a highly biased steric environment for cycloadditions and Michael additions. wikipedia.org |

| (S,S)-Cyclohexane-1,2-diol | Asymmetric alkylation (as an acetal) | Forms a chiral enol ether; the auxiliary directs the approach of the alkylating agent. nih.gov |

Catalytic Synthesis Approaches to this compound

Organocatalysis in Aldehyde Synthesis

Organocatalysis employs small, metal-free organic molecules to catalyze chemical reactions. wiley.com Proline and its derivatives are particularly effective in promoting asymmetric reactions. ntnu.edu.tw In the synthesis of substituted cyclohexanecarbaldehydes, organocatalysts can activate substrates through the formation of transient iminium or enamine intermediates.

A relevant strategy is the domino Michael/Aldol reaction sequence. nih.gov For instance, an α,β-unsaturated aldehyde could react with a nucleophile in a Michael addition, catalyzed by a chiral secondary amine like α,α-L-diphenylprolinol trimethylsilyl (B98337) ether. ntnu.edu.twnih.gov The resulting enamine intermediate could then participate in an intramolecular aldol cyclization to form the cyclohexane ring, with the chiral catalyst controlling the stereochemistry of the newly formed stereocenters. Research has demonstrated that functionalized spirocyclohexane carbaldehydes can be synthesized with high diastereoselectivity (>95:5 dr) and enantioselectivity (up to 99% ee) using this approach. nih.gov This methodology could be adapted for the synthesis of this compound by selecting appropriate linear precursors.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (1,2-dimethylcyclohexyl)methanol |

| Adipic acid |

| Alumina |

| Camphor sultam |

| Dess-Martin periodinane |

| Dimethyl sulfoxide (DMSO) |

| α,α-L-diphenylprolinol trimethylsilyl ether |

| Evans' oxazolidinones |

| (+)-Limonene |

| Oppolzer's camphor sultam |

| Oxalyl chloride |

| 8-phenylmenthol |

| Proline |

| Pyridinium chlorochromate (PCC) |

| Pyridinium dichromate (PDC) |

| Ruthenium hydroxide |

| (S)-(+)-carvone |

| (S,S)-cyclohexane-1,2-diol |

| Trifluoroacetic anhydride |

Covalent Organocatalysis

Covalent organocatalysis is a powerful strategy for the asymmetric functionalization of aldehydes. nih.gov In this approach, the catalyst and substrate combine to form a transient, covalently bonded intermediate, which then proceeds through the catalytic cycle. nih.gov For the synthesis of α-branched aldehydes like this compound, enamine catalysis is a particularly relevant mode of activation. nih.gov

The primary challenge in the synthesis of this compound lies in the creation of the quaternary carbon center at the α-position to the aldehyde group. wisconsin.edu The organocatalytic enantioselective alkylation of α,α-disubstituted aldehydes provides a viable route to such structures. acs.orgnih.govacs.org In a typical reaction, a chiral secondary amine catalyst, such as a derivative of proline or a more complex structure like a spiropyrrolidine-based amino alcohol, reacts with the starting α-substituted cyclohexanecarbaldehyde to form a chiral enamine. nih.govacs.orgnih.govacs.org This enamine intermediate then reacts with an electrophile, such as a methyl halide, in a stereocontrolled fashion. The chirality of the catalyst directs the approach of the electrophile, leading to the formation of the desired stereoisomer.

Key to the success of these transformations is the design of the organocatalyst. For instance, triphenylsilyl-protected β-amino alcohols derived from a spiropyrrolidine scaffold, in combination with an acid co-catalyst, have been shown to be effective in the alkylation of branched aldehydes, affording products with high diastereo- and enantioselectivity. acs.orgnih.govacs.org While a direct synthesis of this compound using this method is not explicitly detailed in the literature, the principles established for the alkylation of other α,α-disubstituted aldehydes are directly applicable.

N-heterocyclic carbenes (NHCs) represent another class of organocatalysts that operate via covalent catalysis and could be applied to the synthesis of derivatives. researchgate.netnih.govresearchgate.netnih.goviisc.ac.in NHCs can catalyze a variety of transformations of aldehydes, although their application to the direct α-alkylation of α,α-disubstituted aldehydes is less common.

Table 1: Representative Covalent Organocatalysis for α-Alkylation of Branched Aldehydes Data is hypothetical and based on typical results for analogous systems.

| Catalyst | Electrophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|

| (S)-Proline derivative | Methyl iodide | 90:10 | 95% | 75 |

| Spiropyrrolidine-based amino alcohol | Methyl triflate | 95:5 | 98% | 82 |

| Chiral N-heterocyclic carbene | (for derivatization) | - | - | - |

Non-Covalent Organocatalysis and Hydrogen Bonding

Non-covalent organocatalysis operates through weaker interactions, such as hydrogen bonding, to activate substrates and control the stereochemical outcome of a reaction. nih.gov This approach avoids the formation of a covalent bond between the catalyst and the substrate. nih.gov Bifunctional organocatalysts, which possess both a basic site (e.g., an amine) to activate the nucleophile and an acidic site (e.g., a thiourea (B124793) or squaramide) to activate the electrophile through hydrogen bonding, are particularly effective in this regard. rsc.orgrsc.org

In the context of synthesizing this compound, a bifunctional organocatalyst could be employed in a Michael addition reaction to a substituted cyclohexene precursor. For instance, a chiral primary amine-thiourea catalyst derived from trans-cyclohexane-1,2-diamine can simultaneously activate an α,β-unsaturated aldehyde and a nucleophile. scispace.com The thiourea moiety forms hydrogen bonds with the electrophile, enhancing its reactivity and shielding one of its faces, while the amine group deprotonates the nucleophile or forms an enamine with an aldehyde. scispace.comresearchgate.net

The stereochemical outcome of the reaction is dictated by the chiral scaffold of the catalyst, which orients the two reacting partners in a specific geometry within the transition state. mdpi.com This strategy has been successfully applied to the synthesis of highly functionalized cyclohexanes with multiple stereocenters. nih.gov While a direct application to this compound is not explicitly documented, the established principles suggest its feasibility. The choice of catalyst, solvent, and reaction conditions would be crucial in achieving high levels of stereocontrol.

Table 2: Representative Bifunctional Organocatalysts for Asymmetric Reactions on Cyclohexane Scaffolds Data is hypothetical and based on typical results for analogous systems.

| Catalyst Type | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|

| Chiral Amine-Thiourea | Michael Addition | >20:1 | 97% | 85 |

| Chiral Squaramide | [4+2] Cycloaddition | >20:1 | 99% | 90 |

| Chiral Phosphoric Acid | Aza-Diels-Alder | - | 95% | 88 |

Metal-Catalyzed Routes to this compound Derivatives

Transition Metal Catalysis for C-C Bond Formation

Transition metal catalysis offers a powerful and versatile platform for the formation of carbon-carbon bonds. uva.estaylorfrancis.comnih.govresearchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions, in particular, have been widely used for the α-arylation and α-alkylation of carbonyl compounds. nih.govscispace.comdoaj.org To synthesize this compound or its derivatives, a palladium-catalyzed approach could involve the reaction of a pre-formed enolate of a cyclohexanecarbaldehyde derivative with a methyl halide.

The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the methyl halide. The resulting palladium(II) species then undergoes transmetalation with the enolate of the cyclohexanecarbaldehyde, which can be generated using a suitable base. Subsequent reductive elimination from the palladium(II) intermediate furnishes the desired α-methylated product and regenerates the palladium(0) catalyst. The choice of ligand on the palladium center is critical for the efficiency and selectivity of the reaction.

Alternatively, rhodium-catalyzed reactions could also be envisioned for the formation of the 1,2-disubstituted cyclohexane ring system. rsc.org For instance, an asymmetric allylic alkylation or a conjugate addition reaction catalyzed by a chiral rhodium complex could be employed to introduce one of the methyl groups with high stereocontrol.

Table 3: Transition Metal-Catalyzed C-C Bond Formation Relevant to the Synthesis of this compound Data is hypothetical and based on typical results for analogous systems.

| Metal Catalyst | Ligand | Reaction Type | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Buchwald-type phosphine (B1218219) | α-Methylation | 80 |

| [Rh(cod)Cl]₂ | Chiral Diene | Asymmetric Conjugate Addition | 90 |

| CuI | Chiral Diamine | Asymmetric Alkylation | 78 |

Stereocontrol in Metal-Catalyzed Reactions

Achieving a high level of stereocontrol is paramount in the synthesis of a molecule with multiple stereocenters like this compound. In metal-catalyzed reactions, this is typically accomplished through the use of chiral ligands that coordinate to the metal center. scispace.com These ligands create a chiral environment around the metal, influencing the trajectory of the reacting substrates and favoring the formation of one stereoisomer over others.

For instance, in a rhodium-catalyzed asymmetric hydrogenation of a suitably substituted cyclohexene precursor, a chiral phosphine ligand such as BINAP or a chiral diene ligand can effectively control the facial selectivity of the hydrogen addition, leading to the formation of the desired cis or trans diastereomer with high enantiomeric excess. nih.govnih.govresearchgate.netresearchgate.netwayne.edunih.govresearchgate.netub.edu The stereochemical outcome is often dependent on the specific geometry of the substrate and the catalyst.

Computational studies, such as Density Functional Theory (DFT) calculations, can be instrumental in understanding the mechanism of these reactions and predicting the stereochemical outcome. nih.govnih.govresearchgate.netwayne.edu By analyzing the transition state energies for the formation of different stereoisomers, it is possible to rationalize the observed selectivity and to design more effective catalysts. A dynamic kinetic asymmetric transformation process, where a racemic starting material is converted into a single enantiomer of the product, is a particularly elegant strategy that can be employed in some rhodium-catalyzed reactions. nih.govnih.govresearchgate.netwayne.edu

Table 4: Chiral Ligands for Stereocontrol in Metal-Catalyzed Synthesis of 1,2-Disubstituted Cyclohexanes Data is hypothetical and based on typical results for analogous systems.

| Metal | Ligand Type | Reaction Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Rhodium | Chiral Diene | Asymmetric Allylic Alkylation | 95-99% |

| Iridium | P,N-Ligand (e.g., PHOX) | Asymmetric Hydrogenation | >99% |

| Palladium | Chiral Phosphine (e.g., BINAP) | Asymmetric α-Alkylation | 90-98% |

Chemical Reactivity and Transformation Pathways of 1,2 Dimethylcyclohexane 1 Carbaldehyde

Carbonyl Group Reactivity

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to a variety of chemical transformations.

Nucleophilic addition is a fundamental reaction for aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org The general mechanism involves the nucleophile forming a bond with the carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. libretexts.org

The reactivity of the carbonyl group in 1,2-Dimethylcyclohexane-1-carbaldehyde is influenced by steric hindrance. The presence of two methyl groups on the cyclohexane (B81311) ring, adjacent to the aldehyde, can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing the reaction rate compared to less substituted aldehydes. libretexts.org

| Reaction Type | Nucleophile | Reagents | Product |

| Grignard Reaction | R⁻ (from R-MgX) | 1. R-MgX2. H₃O⁺ | Secondary Alcohol |

| Cyanohydrin Formation | CN⁻ | HCN, KCN | Cyanohydrin |

| Acetal Formation | R-OH | R-OH, H⁺ catalyst | Acetal |

This table illustrates common nucleophilic addition reactions applicable to aldehydes.

The aldehyde group is readily oxidized to a carboxylic acid functional group. This transformation is a common and important reaction in organic synthesis. libretexts.org A variety of oxidizing agents can be employed to achieve this conversion, ranging from strong, metal-based oxidants to milder, more selective reagents. nih.govorganic-chemistry.org

Traditional methods often utilize stoichiometric amounts of toxic transition-metal oxidants like chromium or ruthenium oxides. nih.gov More modern and environmentally friendly approaches employ catalysts in the presence of a terminal oxidant like molecular oxygen. researchgate.net For instance, N-heterocyclic carbenes (NHCs) can organocatalyze the aerobic oxidation of aldehydes to their corresponding carboxylic acids under mild conditions. organic-chemistry.org Biocatalytic methods using aldehyde dehydrogenases (ALDHs) also offer high chemoselectivity for this transformation, avoiding the use of hazardous reagents. nih.gov

| Oxidizing Agent | Conditions | Product |

| Potassium Dichromate (K₂Cr₂O₇) | H₂SO₄, heat | 1,2-Dimethylcyclohexane-1-carboxylic acid |

| N-Hydroxyphthalimide (NHPI) | O₂ (air) | 1,2-Dimethylcyclohexane-1-carboxylic acid |

| Aldehyde Dehydrogenase (ALDH) | Buffer, O₂ (air) | 1,2-Dimethylcyclohexane-1-carboxylic acid |

This table presents various methods for the oxidation of an aldehyde to a carboxylic acid.

The product of this reaction is 1,2-Dimethylcyclohexane-1-carboxylic acid. nih.gov

Aldehydes can be reduced to primary alcohols through the addition of hydrogen across the carbonyl double bond. This can be achieved via catalytic hydrogenation or with hydride-based reducing agents. ncert.nic.in

Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder ones such as sodium borohydride (B1222165) (NaBH₄) are commonly used for this purpose. ncert.nic.in The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon. youtube.com A subsequent workup with water or a dilute acid protonates the resulting alkoxide to yield the primary alcohol. youtube.com

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Ethanol/Methanol | (1,2-Dimethylcyclohexyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF, then H₃O⁺ | (1,2-Dimethylcyclohexyl)methanol |

| Hydrogen (H₂) | Pt, Pd, or Ni catalyst | (1,2-Dimethylcyclohexyl)methanol |

This table shows common reagents for the reduction of an aldehyde to a primary alcohol.

The aldol (B89426) reaction involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone. masterorganicchemistry.com For an aldehyde to act as the nucleophilic component in an aldol reaction, it must possess at least one α-hydrogen. stackexchange.com

In the case of this compound, the α-carbon (the carbon atom adjacent to the carbonyl group) is tertiary, meaning it is bonded to three other carbon atoms (C1 and C2 of the ring, and the carbonyl carbon) and has no α-hydrogens. Consequently, it cannot form an enolate and cannot act as the nucleophilic partner in a self-aldol condensation reaction. stackexchange.com

However, it can act as an electrophile in a crossed aldol reaction with another aldehyde or ketone that does possess α-hydrogens and can form an enolate. In such a reaction, this compound would accept the nucleophilic attack from the enolate of the reaction partner.

Cyclohexane Ring Reactivity

The two methyl groups on the cyclohexane ring are the primary determinants of its conformational preferences and steric environment. In substituted cyclohexanes, bulky groups prefer to occupy equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions. fiveable.me The relative orientation (cis or trans) of the methyl groups and the carbaldehyde group significantly impacts the ring's dynamics. nih.govacs.org

Steric repulsion between bulky 1,2-substituents can lower the energy barrier for ring inversion, leading to a dynamic equilibrium between different conformations, such as chair and twisted boat forms. nih.govacs.org This dynamic behavior, influenced by the steric hindrance from the methyl groups, can affect the accessibility of the aldehyde's carbonyl carbon to incoming nucleophiles, thereby modulating its chemical reactivity. fiveable.meacs.org The methyl groups themselves are generally unreactive under the conditions typical for carbonyl group transformations.

Functionalization of the Cyclohexane Backbone

The strategic modification of the cyclohexane ring of this compound, while maintaining the core aldehyde functionality, opens avenues for the synthesis of complex molecular architectures. Research into the functionalization of substituted cyclohexanes provides a framework for predicting the reactivity of this specific molecule. Key strategies likely involve catalytic C–H activation and radical-mediated processes, which can introduce new functional groups at various positions on the carbocyclic scaffold.

One of the most promising approaches for the selective functionalization of the cyclohexane backbone is through catalyst-controlled C-H activation. organic-chemistry.orgnih.gov This methodology allows for the transformation of otherwise inert C-H bonds into new C-C or C-heteroatom bonds with high levels of regio- and stereoselectivity. For substituted cyclohexanes, dirhodium catalysts have been shown to be effective in mediating carbene insertion into C-H bonds. organic-chemistry.org In the context of this compound, a dirhodium catalyst could potentially activate a specific C-H bond on the cyclohexane ring, allowing for the introduction of a variety of functional groups. The inherent stereochemistry of the starting material, with its cis or trans configuration of the methyl groups, would likely play a significant role in directing the approach of the catalyst and influencing the stereochemical outcome of the reaction.

Another viable pathway for functionalizing the cyclohexane backbone is through transannular C–H functionalization. This approach is particularly relevant for cyclic compounds where a functional group on a side chain can direct a reaction to a remote C-H bond on the ring. rsc.org While the aldehyde group itself is not a typical directing group for this type of transformation, it could be converted to a more suitable directing group, such as a carboxylic acid. Subsequent palladium-catalyzed arylation, for instance, could then proceed at a distal position on the cyclohexane ring. rsc.org The regioselectivity of such a reaction would be dictated by the conformational preferences of the cyclohexane ring and the geometric constraints of the transition state.

The table below summarizes potential catalytic systems and their expected outcomes for the functionalization of the this compound backbone, based on studies of analogous cyclohexane derivatives.

| Catalyst System | Reagent | Potential Functionalization | Expected Regioselectivity |

| Dirhodium(II) acetate | Ethyl diazoacetate | Carboalkoxylation | C-H insertion at sterically accessible positions |

| Palladium(II) acetate | Aryl halide | Arylation (after conversion of aldehyde to directing group) | Transannular C-H activation at γ- or δ-positions |

| Iron(II) catalyst | Peroxides | Oxidation/Hydroxylation | Radical-mediated, potentially less selective |

Mechanistic Investigations of Key Reactions

Understanding the intricate details of reaction mechanisms is paramount for controlling selectivity and optimizing reaction conditions. For this compound, mechanistic studies would likely focus on both the reactions of the aldehyde group and the functionalization of the cyclohexane ring. While specific studies on this exact compound are limited, extensive research on similar systems provides a solid foundation for predicting and understanding its chemical behavior.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for reactions involving this compound would employ a combination of experimental and computational techniques. Kinetic studies, isotope labeling experiments, and the characterization of intermediates are crucial experimental approaches. For instance, in a C-H functionalization reaction, kinetic isotope effect (KIE) studies, where a C-H bond is replaced by a C-D bond, can help determine whether C-H bond cleavage is the rate-determining step.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. elsevierpure.com Theoretical calculations can map out the entire potential energy surface of a reaction, identifying transition states and intermediates. nih.govnih.gov For the reactions of this compound, DFT calculations could be used to:

Predict the most favorable reaction pathways: By comparing the activation energies of different possible pathways, the most likely mechanism can be identified.

Understand the role of the catalyst: Calculations can shed light on how the catalyst interacts with the substrate and facilitates the reaction.

Explain observed stereoselectivity: The origins of stereoselectivity can be rationalized by examining the energies of different diastereomeric transition states.

A pertinent example is the study of the decomposition of trans-1,2-dimethylcyclohexyl isomers, which reveals the significant impact of conformational structures on the reaction pathways and kinetics. beilstein-journals.orgresearchgate.net Similar conformational effects would undoubtedly influence the reactivity of this compound.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and is a critical concept in understanding chemical reactivity. The analysis of transition state structures provides deep insights into the factors that control the rate and selectivity of a reaction. Quantum chemical calculations are the primary tool for studying transition states, as they are transient species that cannot be directly observed experimentally. nih.gov

For a hypothetical dirhodium-catalyzed C-H insertion reaction of this compound, transition state analysis would focus on the structure of the rhodium carbene intermediate and its interaction with the C-H bond being functionalized. The geometry of the transition state would reveal the extent of bond breaking and bond formation and would explain the observed regio- and stereoselectivity. For example, steric hindrance between the methyl groups on the cyclohexane ring and the ligands on the catalyst would be reflected in the energy of the transition state, disfavoring certain reaction pathways.

The following table outlines key parameters that would be investigated in a computational transition state analysis for a representative reaction of this compound.

| Reaction Type | Key Parameters for Transition State Analysis | Information Gained |

| C-H Activation | Geometry of the metal-carbene-substrate complex, key bond lengths and angles, imaginary frequency | Determination of the rate-determining step, understanding of regio- and stereoselectivity |

| Aldol Condensation | Structure of the enolate and its approach to the aldehyde, coordination to any Lewis acid catalyst | Rationale for the observed diastereoselectivity (e.g., Zimmerman-Traxler model) |

| Oxidation of the Aldehyde | Nature of the oxidant-substrate interaction, bond activation energies | Elucidation of the mechanism of oxygen transfer or hydride abstraction |

Stereochemistry and Conformational Analysis of 1,2 Dimethylcyclohexane 1 Carbaldehyde

Isomeric Forms: Cis and Trans Stereoisomers

1,2-Dimethylcyclohexane-1-carbaldehyde exists as two geometric isomers: cis and trans. In the cis isomer, the methyl group and the carbaldehyde group are on the same face of the cyclohexane (B81311) ring. Conversely, in the trans isomer, these two substituent groups are on opposite faces of the ring. These isomers are diastereomers of each other, meaning they are non-superimposable, non-mirror-image stereoisomers with distinct physical and chemical properties.

Cyclohexane Ring Conformations

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. This puckered structure is crucial for the conformational analysis of its derivatives.

Chair Conformations and Ring Inversion Barriers

At room temperature, the cyclohexane ring in this compound undergoes a rapid conformational change known as a ring flip. wikipedia.org This process involves the interconversion between two chair conformations. During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.com

The energy barrier for this ring inversion in substituted cyclohexanes is typically around 10 kcal/mol (42 kJ/mol). wikipedia.org This relatively low barrier allows for rapid interconversion at ambient temperatures, with rates of approximately 10^5 ring-flips per second. wikipedia.org Consequently, the individual conformers are generally not isolable at room temperature.

Axial-Equatorial Preferences of Substituents

The stability of a particular chair conformer is largely determined by the steric interactions of its substituents. Substituents generally prefer to occupy the more spacious equatorial position to avoid steric hindrance with other atoms on the ring. This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. pressbooks.pub

For the substituents in this compound, the A-values are:

Methyl group (-CH₃): approximately 1.74 kcal/mol masterorganicchemistry.com

Carbaldehyde group (-CHO): approximately 0.7 kcal/mol

A higher A-value indicates a stronger preference for the equatorial position. Therefore, the methyl group has a greater steric demand than the carbaldehyde group and a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) | Equatorial Preference |

| Methyl (-CH₃) | 1.74 | High |

| Carbaldehyde (-CHO) | 0.7 | Moderate |

In the cis isomer, one substituent must be axial and the other equatorial. The more stable conformer will have the bulkier methyl group in the equatorial position and the smaller carbaldehyde group in the axial position.

In the trans isomer, the diequatorial conformer is significantly more stable than the diaxial conformer, as it places both bulky groups in the less sterically hindered equatorial positions.

Steric Strain and Gauche Interactions

The primary source of instability for axial substituents is 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). pressbooks.pub

In addition to 1,3-diaxial interactions, adjacent substituents in a cyclohexane ring can experience gauche interactions, which are a form of steric strain similar to that observed in the gauche conformer of butane. chemistrysteps.com For 1,2-disubstituted cyclohexanes, a gauche interaction occurs between the two substituents. The energy of a gauche interaction between two methyl groups is approximately 0.9 kcal/mol (3.8 kJ/mol). chemistrysteps.comlibretexts.org The gauche interaction between a methyl group and a carbaldehyde group is expected to be of a similar magnitude, influenced by the size and electronic nature of the carbaldehyde group.

Cis-isomer: In both chair conformers of the cis-isomer, there is a gauche interaction between the adjacent methyl and carbaldehyde groups. libretexts.org The less stable conformer has the methyl group in the axial position, leading to significant 1,3-diaxial interactions. The more stable conformer places the methyl group in the equatorial position, minimizing these interactions, although the axial carbaldehyde group still experiences some 1,3-diaxial strain.

Trans-isomer: The highly unstable diaxial conformer of the trans-isomer suffers from 1,3-diaxial interactions for both the methyl and carbaldehyde groups, in addition to the gauche interaction between them. The much more stable diequatorial conformer avoids 1,3-diaxial interactions but still possesses the gauche interaction between the two equatorial substituents. libretexts.org

Chiral Centers and Enantiomerism

The presence of stereogenic centers in this compound gives rise to enantiomerism.

Identification of Stereogenic Centers

A stereogenic center is a carbon atom that is bonded to four different groups. In this compound, both carbon 1 (bearing the carbaldehyde group and a methyl group) and carbon 2 (bearing a methyl group) are stereogenic centers.

Carbon 1: is bonded to (1) the carbaldehyde group, (2) a methyl group, (3) carbon 2 of the ring, and (4) carbon 6 of the ring.

Carbon 2: is bonded to (1) a methyl group, (2) a hydrogen atom, (3) carbon 1 of the ring, and (4) carbon 3 of the ring.

Since the molecule has two stereogenic centers, a maximum of 2² = 4 stereoisomers can exist. These consist of two pairs of enantiomers. For example, the (1R, 2R) and (1S, 2S) isomers form one enantiomeric pair, while the (1R, 2S) and (1S, 2R) isomers form another. The cis and trans diastereomers each exist as a pair of enantiomers.

Diastereomeric Relationships

The core of the diastereomerism in this compound stems from the substitution pattern on the cyclohexane ring. With chiral centers at positions 1 and 2, we can first consider the relationship between the two methyl groups, which can be either cis or trans to each other. The addition of the carbaldehyde group at position 1, which is also a stereocenter, further diversifies the stereoisomeric landscape.

In the cis-isomer of 1,2-dimethylcyclohexane (B31226), the two methyl groups are on the same side of the ring. In the most stable chair conformation, one methyl group will occupy an axial position while the other is in an equatorial position. libretexts.orgstereoelectronics.org Due to rapid ring flipping at room temperature, these two chair conformations are in equilibrium. stackexchange.com The introduction of the carbaldehyde group at C-1 creates two possible diastereomers for the cis-1,2-dimethyl configuration, depending on the orientation of the formyl group relative to the adjacent methyl group.

Conversely, the trans-isomer of 1,2-dimethylcyclohexane has the two methyl groups on opposite sides of the ring. This arrangement allows for a chair conformation where both methyl groups can occupy equatorial positions, which is significantly more stable than the diaxial conformation. stereoelectronics.org Similar to the cis isomer, the placement of the carbaldehyde group at C-1 of the trans-1,2-dimethylcyclohexane scaffold results in two additional diastereomers.

The conformational preference of the substituents is a key factor in determining the most stable arrangement for each diastereomer. The steric bulk of a substituent, often quantified by its A-value, indicates the energy difference when the group is in an axial versus an equatorial position. stackexchange.com Larger A-values signify a stronger preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions. openochem.org The methyl group has a well-established A-value, while the formyl group (–CHO) is considered to be of a comparable or slightly smaller size. stackexchange.com

The following tables outline the possible diastereomers of this compound and the key conformational features that define their relationships.

Table 1: Diastereomers of this compound based on Methyl Group Orientation

| Diastereomer Configuration | Relative Orientation of Methyl Groups | Resulting Stereoisomers |

| cis-1,2-Dimethyl | Same side of the ring | Two diastereomers based on formyl group orientation |

| trans-1,2-Dimethyl | Opposite sides of the ring | Two diastereomers based on formyl group orientation |

Table 2: Conformational Analysis of Potential Diastereomers

This interactive table allows for a simplified view of the conformational analysis for the diastereomers.

| Diastereomer | Substituent at C1 | Substituent at C2 | Key Conformational Notes |

| cis Isomer 1 | 1-CHO, 1-CH₃ | 2-CH₃ | In the chair form, one methyl group will be axial and the other equatorial. The formyl group's orientation will further influence stability. |

| cis Isomer 2 | 1-CHO, 1-CH₃ | 2-CH₃ | The relationship to Isomer 1 is diastereomeric due to the configuration at C1. |

| trans Isomer 1 | 1-CHO, 1-CH₃ | 2-CH₃ | The most stable conformation will have both methyl groups in equatorial positions. |

| trans Isomer 2 | 1-CHO, 1-CH₃ | 2-CH₃ | Diastereomeric to Isomer 1, with the difference arising from the spatial arrangement of the formyl group. |

It is important to note that each of these diastereomers is chiral and will have a corresponding enantiomer. Therefore, this compound can exist as a set of diastereomeric pairs of enantiomers. The precise energy differences between these conformers and the isolation of each stereoisomer would require detailed experimental and computational analysis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry (cis vs. trans) of 1,2-Dimethylcyclohexane-1-carbaldehyde. The chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra offer a wealth of information.

The ¹H NMR spectrum of this compound would display distinct signals corresponding to the aldehyde proton, the two methyl groups, and the protons on the cyclohexane (B81311) ring. The precise chemical shifts and coupling constants would differ significantly between the cis and trans isomers.

Aldehyde Proton (-CHO): A characteristic singlet or a narrow doublet would be expected in the downfield region, typically between δ 9.5 and 10.0 ppm. The coupling, if observed, would be to the proton on C1.

Methyl Protons (-CH₃): Two signals for the methyl groups would be anticipated. Their chemical shifts would be influenced by their axial or equatorial position and their relationship to the aldehyde group. Generally, these would appear as singlets or doublets in the upfield region (δ 0.8–1.2 ppm).

Cyclohexane Ring Protons: The methine and methylene (B1212753) protons on the cyclohexane ring would produce a complex series of overlapping multiplets in the region of δ 1.2–2.5 ppm. The stereochemistry of the molecule would dictate the exact appearance of these signals. For instance, the coupling constants between adjacent protons (vicinal coupling) are highly dependent on the dihedral angle between them, which differs for axial-axial, axial-equatorial, and equatorial-equatorial protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehyde H (-CHO) | 9.5 - 10.0 | Singlet (s) or Doublet (d) |

| Ring CH (at C2) | 2.0 - 2.5 | Multiplet (m) |

| Ring CH₂ | 1.2 - 1.9 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule, which can help distinguish between stereoisomers.

Carbonyl Carbon (-CHO): A signal for the aldehyde carbonyl carbon would be observed far downfield, typically in the range of δ 200–205 ppm.

Ring Carbons (C1 and C2): The C1 carbon, bearing the aldehyde group, and the C2 carbon, bearing a methyl group, would have distinct chemical shifts, expected around δ 45-60 ppm and δ 30-45 ppm, respectively.

Methylene Carbons (-CH₂-): The remaining four methylene carbons of the cyclohexane ring would appear in the upfield region, generally between δ 20–40 ppm.

Methyl Carbons (-CH₃): The two methyl carbons would also resonate in the upfield region, typically between δ 15–25 ppm.

For the cis isomer, which possesses a plane of symmetry in certain conformations, fewer than nine signals might be observed due to chemical equivalence. The trans isomer, being less symmetric, would be expected to show nine distinct carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (-CHO) | 200 - 205 |

| Ring C-CHO (C1) | 45 - 60 |

| Ring C-CH₃ (C2) | 30 - 45 |

| Ring CH₂ | 20 - 40 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity of the protons around the cyclohexane ring, helping to assign the complex multiplets. For example, the aldehyde proton would show a correlation to the C1 proton, which in turn would correlate with its neighbors on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This allows for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). sdsu.edu This is particularly useful for identifying quaternary carbons (like C1) and piecing together the molecular framework. For example, HMBC would show correlations from the methyl protons to both C1 and C2, and from the aldehyde proton to C1 and C2, confirming the substitution pattern.

Substituted cyclohexanes undergo a dynamic process known as a chair-chair interconversion or ring flip. rsc.org For trans-1,2-dimethylcyclohexane, the diequatorial conformation is significantly more stable than the diaxial one. researchgate.net

Dynamic NMR spectroscopy, which involves recording spectra at variable temperatures, could be used to study these conformational dynamics for this compound. At room temperature, the ring flip is fast on the NMR timescale, resulting in averaged signals. Upon cooling, the interconversion slows down, and at a sufficiently low temperature (the coalescence point), the signals for the individual chair conformers can be resolved. Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring flip process, providing insight into the conformational preferences and steric interactions within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing around 1720–1740 cm⁻¹. Other key absorptions would include the sp² C-H stretch of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹ (often seen as a pair of peaks), and the sp³ C-H stretching vibrations of the methyl and cyclohexane ring protons just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.net The C=O stretch would also be visible, though it is typically weaker in Raman than in IR. The spectrum would be rich in C-C stretching and C-H bending vibrations of the cyclohexane skeleton, providing a characteristic fingerprint for the molecule.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C-H (aldehyde) | Stretch | 2720 & 2820 | Medium |

| C-H (alkyl) | Stretch | 2850 - 2960 | Strong |

| C=O (aldehyde) | Stretch | 1720 - 1740 | Strong |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₉H₁₆O), the exact molecular weight is 140.12 g/mol .

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 140.

Fragmentation Patterns: Aldehydes undergo characteristic fragmentation pathways. Common fragmentation would include:

Loss of the aldehyde group (·CHO): A significant peak at m/z 111 (M-29) resulting from the loss of the formyl radical.

Alpha-Cleavage: Cleavage of the bond between C1 and C2, which is a common pathway for aldehydes.

McLafferty Rearrangement: If sterically feasible, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, though this is less common in cyclic systems.

Ring Cleavage: Fragmentation of the cyclohexane ring itself would lead to a series of smaller fragment ions.

Analysis of these fragments helps to confirm the presence of the aldehyde group and the substituted cyclohexane core.

X-ray Crystallography of Derivatives for Absolute Configuration Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers. nih.govspringernature.com This technique is particularly crucial for chiral molecules where enantiomers can exhibit distinct biological activities. purechemistry.org For a compound like this compound, which contains stereocenters, determining the precise spatial arrangement of its atoms is essential for a complete stereochemical assignment.

The process of determining absolute configuration via X-ray crystallography involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. purechemistry.org In the case of chiral molecules, this analysis relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.ukresearchgate.net When the frequency of the incident X-rays is near the absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. nih.gov This effect breaks Friedel's Law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. The subtle differences between these intensities, known as Bijvoet pairs, allow for the determination of the absolute structure of the molecule. researchgate.net

For organic molecules composed primarily of light atoms (carbon, hydrogen, oxygen), the anomalous scattering effect is generally weak. ed.ac.ukresearchgate.net To enhance this effect and facilitate a reliable determination of the absolute configuration, it is often necessary to prepare a derivative of the target molecule that incorporates a heavier atom, such as a halogen (e.g., bromine) or a metal. researchgate.net The more significant anomalous scattering from the heavy atom amplifies the differences in the Bijvoet pairs, leading to a more confident assignment of the absolute stereochemistry.

A critical parameter in the crystallographic refinement process for determining absolute configuration is the Flack parameter. ed.ac.uknih.govresearchgate.net This value, which ranges from 0 to 1, indicates the degree of inversion twinning in the crystal. A Flack parameter close to 0 with a small standard uncertainty suggests that the determined absolute configuration is correct. Conversely, a value near 1 indicates that the inverted structure is the correct one.

Despite the power of this technique, a thorough search of scientific literature did not yield specific X-ray crystallographic studies on derivatives of this compound for the purpose of absolute configuration determination. Consequently, no specific crystallographic data, such as unit cell dimensions, space group, or Flack parameters for its derivatives, are available to be presented. The principles outlined above, however, describe the established methodology that would be employed for such a determination.

Should such an analysis be undertaken, the typical data presented in a crystallographic study for a derivative of this compound would be expected to follow a format similar to the hypothetical data presented in the table below.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₅H₂₀BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1987.6 |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the molecule at the atomic level, shedding light on its structural stability and electronic nature.

Density Functional Theory (DFT) is a cornerstone for the computational analysis of 1,2-Dimethylcyclohexane-1-carbaldehyde. DFT studies are pivotal in determining the optimized molecular geometry and elucidating the electronic structure, which dictates the molecule's reactivity.

Research on substituted cyclohexanes demonstrates that DFT methods are highly effective for calculating the relative energies and conformational stabilities of different isomers. researchgate.net The B3LYP functional, often paired with a 6-31G(d,p) basis set, is commonly used to ascertain the most stable atomic arrangements and their corresponding energies. These calculations consistently identify the chair conformation as the most stable for the cyclohexane (B81311) ring. The energetic preference for placing the methyl and aldehyde substituents in equatorial positions is a strategy to minimize steric hindrance.

Key electronic descriptors obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap typically signifies greater stability.

Table 1: Representative Calculated Electronic Properties of a this compound Conformer via DFT

| Property | Representative Value |

|---|---|

| HOMO Energy | -6.7 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 5.8 eV |

| Dipole Moment | 2.8 D |

Note: These values are illustrative and can vary based on the specific isomer, conformer, and the level of theory applied.

Ab initio quantum mechanical methods, derived from first principles without empirical data, offer a high degree of accuracy for energetic analyses. nih.govacs.org Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are employed to compute highly precise energies for the various conformers of this compound. nih.gov These high-level calculations are essential for validating the results obtained from more computationally efficient methods like DFT. They provide definitive data on the relative stabilities of isomers and the energy barriers for conformational changes, which is vital for a complete understanding of the molecule's dynamics. nih.gov

Conformational Energy Landscape Exploration

The inherent flexibility of the cyclohexane ring, combined with multiple substituents, results in a complex conformational energy landscape for this compound.

Molecular Mechanics (MM) force fields, including MM3 and MM4, are computationally efficient methods ideal for exploring the vast conformational space of molecules like this compound. youtube.com These methods calculate the potential energy of a molecule based on a classical model of bonded and non-bonded interactions. youtube.com MM simulations allow for the rapid sampling of numerous potential conformations, identifying low-energy structures that can then be subjected to more rigorous quantum chemical analysis. youtube.comyoutube.com

A primary objective of computational analysis is to identify the global minimum energy structure, which corresponds to the most stable conformation of the molecule. openstax.orgscribd.com This is typically achieved through a hierarchical approach, beginning with a broad conformational search using molecular mechanics. The most promising low-energy candidates are then further optimized using more accurate DFT or ab initio methods. For this compound, the global minimum is expected to be a chair conformation that minimizes steric repulsion by orienting the bulky substituent groups in equatorial positions. openstax.orgunizin.org

The cyclohexane ring is not static and undergoes conformational changes, such as the "ring flip" between chair and boat forms. libretexts.org Computational methods are employed to calculate the energy barriers for these interconversions. By identifying the transition state structures, the activation energies for processes like ring inversion and substituent group rotations can be determined. stackexchange.comdavuniversity.org These energy barriers provide critical information about the molecule's flexibility and the rate of interconversion between different conformers at various temperatures. libretexts.orgutexas.edu The energy barrier for a typical cyclohexane ring-flip is approximately 10-11 kcal/mol. utexas.edumasterorganicchemistry.com

Table 2: Representative Calculated Barriers for Conformational Interconversion

| Interconversion Process | Calculated Energy Barrier (kcal/mol) |

|---|---|

| Chair-to-Boat Ring Inversion | ~10.5 |

| Aldehyde Group Rotation | ~1-4 |

| Methyl Group Rotation | ~3-5 |

Note: These are generalized values for substituted cyclohexanes and can vary for specific isomers and with the computational method used.

Reaction Mechanism Modeling

Modeling the reaction mechanisms of this compound, particularly for common reactions such as nucleophilic addition to the carbonyl group, is a primary focus of computational studies. academie-sciences.fr These theoretical explorations aim to elucidate the step-by-step pathway from reactants to products, identifying intermediates and the energetic barriers between them.

Transition State Characterization

The transition state is a fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier between reactants and products. Its characterization is crucial for understanding reaction kinetics. For a reaction such as the addition of a nucleophile to this compound, computational methods like Density Functional Theory (DFT) are employed to locate and characterize the transition state geometry and energy.

Theoretical studies on analogous systems, such as the proline-catalyzed Mannich reaction involving cyclohexanone (B45756), demonstrate that transition states can be optimized using DFT with specific functionals and basis sets (e.g., B3LYP/6-31++G(d,p)). nih.gov For this compound, this would involve modeling the approach of a nucleophile to the carbonyl carbon. The calculations would yield critical geometric parameters of the transition state, such as the forming bond length between the nucleophile and the carbonyl carbon, and the angle of approach, often referred to as the Bürgi-Dunitz angle. academie-sciences.fr

Table 1: Hypothetical Transition State Parameters for Nucleophilic Addition to this compound This table is illustrative and based on general principles of nucleophilic addition to carbonyls, as specific data for the target compound is not available in the provided search results.

| Parameter | Value | Description |

| Nu-C Distance | ~2.0 - 2.5 Å | The length of the forming bond between the nucleophile (Nu) and the carbonyl carbon (C). |

| Bürgi-Dunitz Angle (Nu-C=O) | ~105° - 110° | The angle of approach of the nucleophile to the plane of the carbonyl group. academie-sciences.fr |

| C=O Bond Length | ~1.25 - 1.35 Å | The elongated carbon-oxygen double bond in the transition state. |

| Activation Energy (ΔG‡) | Varies | The free energy barrier for the reaction, which is dependent on the nucleophile and reaction conditions. |

These parameters provide a static picture of the reaction's energetic bottleneck.

Reaction Coordinate Analysis

A reaction coordinate analysis provides a dynamic view of the reaction, mapping the energy of the system as it progresses from reactants to products through the transition state. This is often visualized as a potential energy surface diagram. The reaction coordinate itself is a geometric parameter that changes continuously throughout the reaction, such as the distance between the attacking nucleophile and the carbonyl carbon.

Chirality and Stereoselectivity Prediction

This compound is a chiral molecule, existing as multiple stereoisomers due to the stereocenters on the cyclohexane ring. The conformational flexibility of the cyclohexane ring, which can exist in various chair and boat conformations, adds another layer of complexity. sapub.org The interplay between the existing stereochemistry and the conformational preferences of the molecule heavily influences the stereochemical outcome of its reactions. researchgate.net

Computational chemistry is a valuable tool for predicting which stereoisomer will be preferentially formed in a reaction (stereoselectivity). beilstein-journals.org This is achieved by modeling the transition states leading to the different possible stereoisomeric products. The transition state with the lower calculated energy will correspond to the major product, as it represents a faster reaction pathway.

For nucleophilic addition to the prochiral carbonyl group of this compound, two diastereomeric products can be formed. The facial selectivity (attack from the Re or Si face of the carbonyl) is determined by the steric and electronic environment created by the substituted cyclohexane ring.

Theoretical models would involve:

Conformational Analysis: Identifying the most stable ground-state conformations of the starting aldehyde. The relative energies of these conformers are critical, as their populations are governed by the Boltzmann distribution.

Transition State Modeling: For each stable conformer, the transition states for nucleophilic attack on both the Re and Si faces of the carbonyl are located and their energies calculated.

Selectivity Prediction: The predicted diastereomeric ratio (d.r.) can be estimated from the difference in the free energies (ΔΔG‡) of the diastereomeric transition states. A larger energy difference leads to higher predicted selectivity.

Table 2: Illustrative Energy Data for Predicting Stereoselectivity in the Reduction of a 1,2-Disubstituted Cyclohexane Aldehyde This table is a hypothetical representation to illustrate the methodology. Specific computational results for this compound are not available in the provided search results.

| Transition State | Relative Free Energy (kcal/mol) | Corresponding Product Diastereomer | Predicted Outcome |

| TS-1 (attack on Re face) | 0.0 | (1R, 2S, αR)-Product | Major Product |

| TS-2 (attack on Si face) | 1.8 | (1R, 2S, αS)-Product | Minor Product |

In this hypothetical example, the 1.8 kcal/mol energy difference between the two transition states would lead to the preferential formation of the (1R, 2S, αR) product. The Curtin-Hammett principle is often invoked in such systems, where the product ratio is determined by the relative energies of the transition states, regardless of the relative populations of the ground-state conformers, provided the conformers can interconvert rapidly relative to the rate of the reaction. researchgate.net

Synthetic Applications and Derivatives of 1,2 Dimethylcyclohexane 1 Carbaldehyde

Role as a Key Intermediate in Complex Organic Molecule Synthesis

1,2-Dimethylcyclohexane-1-carbaldehyde serves as a crucial intermediate in the multi-step synthesis of intricate organic molecules. Its aldehyde functionality allows for a wide array of chemical transformations, making it a versatile precursor for introducing the dimethylcyclohexane moiety into larger, more complex structures. The strategic placement of the methyl groups influences the stereochemical outcome of reactions at the aldehyde center, a critical aspect in the synthesis of stereochemically defined target molecules.

The application of this compound as an intermediate is particularly relevant in synthetic pathways that require the construction of specific carbocyclic frameworks. For instance, it can undergo olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to introduce carbon-carbon double bonds, which can then be further functionalized. Additionally, its participation in aldol (B89426) condensations and other carbon-carbon bond-forming reactions allows for the elaboration of the carbon skeleton, leading to the assembly of complex cyclic and acyclic systems.

While specific, publicly documented examples of its use in the total synthesis of complex natural products are not abundant, the principles of retrosynthetic analysis identify this compound as a logical and valuable synthon. Its structural features suggest its potential utility in the synthesis of various terpenoids and other natural products containing a substituted cyclohexane (B81311) ring.

Derivatization for Novel Chemical Entities

The aldehyde group in this compound is a prime site for derivatization, enabling the creation of a diverse range of novel chemical entities with potentially unique biological or material properties. Standard aldehyde transformations can be employed to generate a library of derivatives.

Table 1: Representative Derivatization Reactions of this compound

| Reaction Type | Reagent(s) | Product Functional Group | Potential Application Area |

| Oxidation | KMnO₄, CrO₃, Ag₂O | Carboxylic Acid | Synthesis of esters, amides, and acid chlorides |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Precursor for ethers, esters, and alkyl halides |

| Reductive Amination | Amine, NaBH₃CN | Secondary or Tertiary Amine | Pharmaceutical and agrochemical research |

| Wittig Reaction | Phosphonium ylide | Alkene | Elaboration of carbon chains, synthesis of polymers |

| Grignard Reaction | Organomagnesium halide | Secondary Alcohol | Introduction of new carbon substituents |

| Cyanohydrin Formation | HCN or NaCN/H⁺ | Cyanohydrin | Intermediate for α-hydroxy acids and α-amino alcohols |

These derivatization strategies allow for the systematic modification of the compound's structure, which is a fundamental approach in medicinal chemistry for structure-activity relationship (SAR) studies. By altering the functional group at the 1-position, chemists can fine-tune the molecule's polarity, steric bulk, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.